Ethyl 3-amino-4-(ethylamino)benzoate is classified as an aromatic amine and an ester derivative of benzoic acid. Its IUPAC name is ethyl 3-amino-4-(ethylamino)benzoate, and it has the CAS number 202131-30-4. The molecular formula is , with a molecular weight of approximately 208.26 g/mol. This compound falls under the category of pharmaceutical intermediates and has potential applications in drug development due to its structural similarities to local anesthetics and analgesics.
The synthesis of ethyl 3-amino-4-(ethylamino)benzoate can be achieved through several methods, primarily involving the alkylation of appropriate benzoic acid derivatives. One common synthetic route includes:
The general reaction conditions involve:
The molecular structure of ethyl 3-amino-4-(ethylamino)benzoate features a benzene ring substituted at the 3-position with an amino group and at the 4-position with an ethylamino group. The structural formula can be represented as follows:
Key structural characteristics include:
Ethyl 3-amino-4-(ethylamino)benzoate can participate in various chemical reactions, including:
These reactions are significant for modifying the compound for specific applications in drug design .
The mechanism of action for ethyl 3-amino-4-(ethylamino)benzoate is closely related to its structural features. It is hypothesized that the compound may act similarly to other local anesthetics by blocking sodium channels in nerve membranes, thereby inhibiting nerve impulse transmission. This action leads to local anesthesia by preventing pain signals from reaching the central nervous system.
Experimental studies have shown that compounds with similar structures exhibit significant local anesthetic activity, making this compound a candidate for further pharmacological evaluation .
Ethyl 3-amino-4-(ethylamino)benzoate exhibits several notable physical and chemical properties:
These properties are crucial for its handling and application in laboratory settings .
Ethyl 3-amino-4-(ethylamino)benzoate has several potential applications:
The ongoing research into its biological activity suggests that it could lead to new therapeutic agents with improved efficacy and safety profiles .
The most efficient route to Ethyl 3-amino-4-(ethylamino)benzoate involves catalytic hydrogenation of ethyl 4-(ethylamino)-3-nitrobenzoate using 10% Pd/C under hydrogen pressure. This method achieves 88% yield within 5 hours at room temperature. Key mechanistic steps include:
Table 1: Hydrogenation Performance of Different Catalytic Systems
Catalyst | Nitro Precursor | Temperature | H₂ Pressure | Yield |
---|---|---|---|---|
10% Pd/C | Ethyl 4-(ethylamino)-3-nitrobenzoate | 20°C | 60 psi | 88% |
Raney Ni | Ethyl 4-amino-3-(methylthiomethyl)benzoate | 25°C | Ambient | 84% |
PtO₂ | Analogous nitroarenes | 50°C | 50 psi | 72% |
Solvent polarity critically influences reduction kinetics and product purity:
Pressure studies reveal non-linear relationship between H₂ density and reduction rate:
Microwave irradiation enables nitro reduction in <30 minutes using ammonium formate as hydrogen donor:
Controlled microwave heating demonstrates critical temperature thresholds:
Table 2: Microwave Reduction Efficiency vs. Thermal Methods
Condition | Temperature | Time | Energy Consumption | Yield |
---|---|---|---|---|
Microwave | 120°C | 12 min | 0.8 kWh/mol | 95% |
Conventional | 120°C | 120 min | 3.2 kWh/mol | 89% |
Microwave | 140°C | 8 min | 0.7 kWh/mol | 82%* |
*Includes degradation products
Pd/C catalysts demonstrate exceptional recyclability:
Fixed-bed flow reactors overcome batch limitations:
Table 3: Continuous Flow vs. Batch Hydrogenation Performance
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Space-time yield | 0.8 g·L⁻¹·h⁻¹ | 24 g·L⁻¹·h⁻¹ | 30× |
Catalyst usage | 0.15 g/g product | 0.04 g/g product | 73% reduction |
Solvent waste | 18 L/kg product | 5.2 L/kg product | 71% reduction |
Energy input | 82 MJ/kg | 28 MJ/kg | 66% reduction |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7